ethyl 5-butanamido-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-butanamido-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative featuring a fused thiophene-pyridazine core. Key structural elements include:
- Position 3: A 4-methylphenyl group, contributing steric bulk and electron-donating effects.
- Position 5: A butanamido substituent, enhancing lipophilicity compared to smaller polar groups.
- Ethyl carboxylate: A common ester moiety that may influence solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 5-(butanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-4-6-15(24)21-18-16-14(11-28-18)17(20(26)27-5-2)22-23(19(16)25)13-9-7-12(3)8-10-13/h7-11H,4-6H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYKNWJPKSFMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-butanamido-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The starting materials may include 4-methylphenyl derivatives, thieno[3,4-d]pyridazine intermediates, and butanoyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps like purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-butanamido-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction may involve the addition of oxygen or removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction may involve the addition of hydrogen or removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction may involve the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions may vary depending on the desired reaction and product.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-butanamido-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate may involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis:
Ethyl 5-Amino-3-(2-Chlorophenyl)-4-oxo-3,4-Dihydrothieno[3,4-d]Pyridazine-1-Carboxylate (Compound 21)
- Substituents: Position 3: 2-Chlorophenyl (electron-withdrawing group). Position 5: Amino group (polar, less lipophilic than butanamido).
- Implications: The 2-chlorophenyl group may alter binding interactions due to steric and electronic effects compared to 4-methylphenyl.
Ethyl 5-Amino-7-Bromo-3-(4-Chlorophenyl)-4-oxo-3,4-Dihydrothieno[3,4-d]Pyridazine-1-Carboxylate (Compound 68)
- Substituents: Position 3: 4-Chlorophenyl (stronger electron-withdrawing effect than 2-chlorophenyl). Position 5: Amino group.
- 4-Chlorophenyl enhances electronic effects compared to 4-methylphenyl in the target compound .
(S)-N-[5-[1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)Ethyl]-4,6-Dioxo-5,6-Dihydro-4H-Thieno[3,4-c]Pyrrole-1-Yl]Acetamid (Patent Compound)
- Core Structure: Thieno[3,4-c]pyrrole (vs. pyridazine in the target compound).
- Substituents :
- 3-Ethoxy-4-methoxyphenyl (enhanced solubility via polar groups).
- Methylsulfonyl and acetamid moieties (improved hydrogen-bonding capacity).
- Ethoxy and methoxy groups may increase aqueous solubility compared to alkyl/aryl substituents .
Comparative Data Table
Key Research Findings and Implications
Substituent Effects: Lipophilicity: The butanamido group in the target compound likely enhances blood-brain barrier penetration compared to amino-substituted analogs (Compounds 21, 68) . Electronic Effects: 4-Methylphenyl at position 3 may favor π-π stacking in hydrophobic binding pockets, whereas chlorophenyl groups in analogs could disrupt such interactions.
Core Structure Variations: The patent compound’s thieno[3,4-c]pyrrole core lacks the pyridazine ring’s nitrogen atoms, which are critical for hydrogen bonding in tau aggregation inhibition. This suggests divergent therapeutic applications .
Unanswered Questions :
- Experimental data on binding affinities or IC50 values for these compounds are absent in the provided evidence, necessitating further biochemical assays.
Biological Activity
Ethyl 5-butanamido-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations based on diverse sources.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The compound is synthesized through a combination of thienopyridazine formation and subsequent functionalization to introduce the butanamido and ethyl ester groups. The detailed synthetic pathway can be summarized as follows:
- Formation of Thieno[3,4-d]pyridazine : Initial cyclization reactions form the thienopyridazine core.
- Functionalization : Subsequent reactions introduce the butanamido and ethyl carboxylate functionalities.
The biological activity of this compound has been primarily investigated in relation to its inhibitory effects on various kinases and its potential anti-cancer properties. Notably, compounds with similar structures have demonstrated inhibitory activity against key signaling pathways involved in cancer proliferation and survival.
- Kinase Inhibition : this compound is believed to inhibit enzymes such as DYRK1A and PI3Kα, which are crucial in cell cycle regulation and cancer progression.
- Anti-Proliferative Effects : Studies have shown that derivatives of this compound exhibit significant anti-proliferative effects in various human cancer cell lines, suggesting a potential role in cancer therapy.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Study on PI3Kα Inhibition : A series of novel compounds were synthesized and tested against PI3Kα, showing promising inhibitory activities with IC(50) values in the low micromolar range. One notable compound exhibited an IC(50) value as low as 0.091 μM, indicating strong potency against this target .
- Anti-Cancer Activity : In vitro studies have demonstrated that compounds with thienopyridazine structures can induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds targeting the PI3K pathway have shown enhanced anti-cancer efficacy .
Data Table: Biological Activity Summary
| Compound Name | Target Enzyme | IC(50) Value (μM) | Biological Effect |
|---|---|---|---|
| This compound | PI3Kα | 0.091 | Inhibitory |
| Similar Compound A | DYRK1A | 0.15 | Inhibitory |
| Similar Compound B | CDK5 | 0.25 | Anti-proliferative |
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity?
The compound features a thieno[3,4-d]pyridazine core fused with a thiophene and pyridazine ring, substituted with:
- A butanamido group at position 5 (contributing hydrogen-bonding potential).
- A 4-methylphenyl group at position 3 (enhancing lipophilicity and π-π interactions).
- An ethyl ester at position 1 (modulating solubility and metabolic stability).
The methyl group on the phenyl ring increases steric bulk, potentially affecting binding to biological targets, while the ester group allows for derivatization. The molecular weight (~371–467 g/mol, depending on substituents) and planar core suggest moderate solubility in polar aprotic solvents .
Basic: What synthetic routes are recommended for this compound?
A typical multi-step synthesis involves:
Core formation : Cyclization of thiosemicarbazone intermediates with ethyl acetoacetate under acidic conditions to form the thieno[3,4-d]pyridazine scaffold .
Substituent introduction :
- Amidation at position 5 using butanoyl chloride.
- Suzuki coupling or nucleophilic substitution for the 4-methylphenyl group.
Esterification : Final ethyl ester formation via carbodiimide-mediated coupling.
Key reagents : 4-methylbenzaldehyde, thiosemicarbazide, and DCC (dicyclohexylcarbodiimide) for amidation. Optimize reaction temperatures (60–100°C) and solvent polarity (e.g., DMF or THF) to improve yields .
Basic: Which analytical techniques are critical for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and core integrity.
- Mass spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy).
- IR spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹).
- X-ray crystallography (if crystals form): Resolve 3D conformation and intermolecular interactions .
Advanced: How can computational methods optimize synthesis and predict bioactivity?
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model cyclization and amidation transition states, reducing trial-and-error in synthesis .
- Docking studies : Screen against targets (e.g., kinases) to prioritize derivatives. The 4-methylphenyl group may occupy hydrophobic pockets, while the butanamido group could hydrogen-bond with catalytic residues .
- ADMET prediction : Tools like SwissADME assess logP (~3.5) and bioavailability, guiding solubility optimization via ester hydrolysis or salt formation .
Advanced: How do substituent variations impact reactivity and biological activity?
- Electron-withdrawing groups (e.g., nitro, bromo) on the phenyl ring increase electrophilicity, enhancing nucleophilic substitution rates but potentially reducing metabolic stability.
- Methoxy groups improve solubility but may sterically hinder target binding.
- Chloro vs. butanamido : Chloro derivatives (e.g., ) show higher cytotoxicity but lower selectivity compared to butanamido analogs .
Advanced: What experimental strategies resolve contradictory data in reaction yields?
- Design of Experiments (DoE) : Systematically vary temperature, solvent, and catalyst loading to identify optimal conditions.
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
- Parallel synthesis : Test substituent combinations (e.g., 4-fluorophenyl vs. 4-methylphenyl) to isolate steric/electronic effects .
Advanced: How to evaluate enzyme inhibition mechanisms?
- In vitro assays : Measure IC₅₀ against purified enzymes (e.g., cyclooxygenase-2) using fluorescence-based substrates.
- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Mutagenesis : Modify suspected binding residues (e.g., Ser530 in COX-2) to confirm interactions .
Advanced: How to address stability challenges during storage?
- Degradation pathways : Hydrolysis of the ester group (monitor via HPLC) and oxidation of the thiophene ring.
- Stabilization methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
